molecular formula C19H21NO4 B5602755 METHYL 2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

METHYL 2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

Cat. No.: B5602755
M. Wt: 327.4 g/mol
InChI Key: YZGDPNSNPCUJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is a synthetic organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoate ester, an acetamido group, and a phenoxy moiety with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate typically involves multiple steps. One common method starts with the reaction of 4-isopropylphenol with chloroacetic acid to form 4-(propan-2-yl)phenoxyacetic acid. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy moiety can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy moiety.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenoxy and acetamido groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[4-(tert-butyl)phenoxy]acetamido}benzoate
  • Methyl 2-{2-[4-(methyl)phenoxy]acetamido}benzoate
  • Methyl 2-{2-[4-(ethyl)phenoxy]acetamido}benzoate

Uniqueness

Methyl 2-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is unique due to the presence of the isopropyl group on the phenoxy moiety. This structural feature can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)14-8-10-15(11-9-14)24-12-18(21)20-17-7-5-4-6-16(17)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGDPNSNPCUJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.